3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride
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Overview
Description
3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a chlorinated thiophene ring attached to a propan-1-amine group, which is further converted to its hydrochloride salt form for enhanced stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Chlorination of Thiophene: Thiophene is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to produce 5-chlorothiophene.
Formation of Propan-1-amine Derivative: The chlorinated thiophene undergoes a nucleophilic substitution reaction with a propan-1-amine derivative under basic conditions to form 3-(5-chlorothiophen-2-yl)propan-1-amine.
Conversion to Hydrochloride Salt: The amine compound is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated thiophene ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromothiophen-2-yl)propan-1-amine hydrochloride
- 3-(5-fluorothiophen-2-yl)propan-1-amine hydrochloride
- 3-(5-methylthiophen-2-yl)propan-1-amine hydrochloride
Uniqueness
3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Properties
CAS No. |
2763750-71-4 |
---|---|
Molecular Formula |
C7H11Cl2NS |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
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